molecular formula C22H43N5O13 B045834 Amikacin CAS No. 37517-28-5

Amikacin

カタログ番号 B045834
CAS番号: 37517-28-5
分子量: 585.6 g/mol
InChIキー: LKCWBDHBTVXHDL-RMDFUYIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Although the specific synthesis routes for Amikacin were not detailed in the available literature, the development and analysis of Amikacin involve sophisticated techniques to address the challenges posed by its lack of a chromophore for detection. Various analytical methods have been developed for the quantification and detection of Amikacin in pharmaceutical formulations and biological samples, highlighting the complexity of its synthesis and the need for specialized analytical approaches.

Molecular Structure Analysis

Amikacin's structure, characterized by the absence of a chromophore, complicates its detection and analysis. The structural complexity necessitates the use of advanced analytical methods, including high-performance liquid chromatography (HPLC) techniques, for its identification and quantification. These methods enable the detailed examination of Amikacin's molecular structure, ensuring accurate analysis in pharmaceutical and biological contexts.

Chemical Reactions and Properties

The review did not specifically cover the chemical reactions and properties of Amikacin. However, understanding its interactions and reactivity is crucial for developing effective analytical methods and for its therapeutic application. The chemical stability of Amikacin and its reactions under various conditions would be essential aspects of its chemical property analysis.

Physical Properties Analysis

The physical properties of Amikacin, including its stability and solubility, play a significant role in its formulation and therapeutic efficacy. The development of Amikacin liposome inhalation suspension, for instance, demonstrates the innovative approaches to enhancing drug delivery to the lungs while minimizing systemic exposure, showcasing the importance of understanding its physical properties in pharmaceutical development.

Chemical Properties Analysis

The chemical properties of Amikacin, particularly its interaction with bacterial ribosomes, underpin its mechanism of action as an antibiotic. The drug's ability to bind to the bacterial ribosome and inhibit protein synthesis is a key aspect of its antibacterial activity, necessitating a thorough understanding of its chemical interactions with biological targets.

  • Adishri Raut, Dhvani Sharma, V. Suvarna (2020). A Status Update on Pharmaceutical Analytical Methods of Aminoglycoside Antibiotic: Amikacin. Critical Reviews in Analytical Chemistry, 52, 375-391. Read more.
  • M. Shirley (2019). Amikacin Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease. Drugs, 79, 555-562. Read more.
  • A. Maxwell, V. Ghate, J. Aranjani, S. Lewis (2021). Breaking the barriers for the delivery of amikacin: Challenges, strategies, and opportunities. Life sciences. Read more.

科学的研究の応用

  • Therapeutic Drug Monitoring : A study by Ilanthamizhan Jayakumar et al. (2020) highlighted the significance of therapeutic drug monitoring with amikacin in predicting clinical cure time and the occurrence of nephrotoxicity in patients undergoing short-term therapy.

  • Ototoxicity : Research by J. A. D. de Oliveira et al. (2004) showed that small doses of amikacin may offer resistance to or protection against ototoxicity, reducing cochlear lesions.

  • Mycobacterium Avium Infection : A study by S. Leitzke et al. (1998) found that liposome-encapsulated amikacin significantly reduced bacterial replication in infected tissues and extended survival time in infected mice.

  • Mycobacterium Avium Complex Disease : Research by B. Brown-Elliott et al. (2013) recommended amikacin for primary testing against Mycobacterium avium complex disease, proposing specific MIC breakpoints.

  • Dosing in Sepsis Patients : A study by C. Boidin et al. (2019) developed a new initial dosing approach for amikacin, optimizing the target attainment rate in critically ill patients with sepsis.

  • Treating Gram-Negative Infections : Research by F. Tally et al. (1975) found amikacin effective in treating severe Gram-negative infections, especially those involving resistant organisms.

  • Vibrational Features and Adsorption Behavior : A study by C. Balan et al. (2019) provided detailed information about the vibrational features of amikacin and its adsorption behavior on silver nanoparticles.

  • Dried Plasma Spots for Monitoring : Research by A. C. C. da Silva et al. (2020) demonstrated that dried plasma spots can be used for therapeutic monitoring of amikacin, offering cost benefits in resource-limited settings.

  • Cystic Fibrosis Treatment : A study by W. Lau et al. (1977) showed the effectiveness of amikacin in treating Pseudomonas-associated pulmonary infections in cystic fibrosis patients.

  • Oral Delivery and Absorption : Research by C. Jagannath et al. (1999) found that oral delivery of amikacin in the presence of CRL-1605 significantly increases gastrointestinal absorption in mice.

Safety And Hazards

Amikacin can harm your kidneys, and may also cause nerve damage or hearing loss, especially if you have kidney disease or use certain other medicines . It may cause gastrointestinal disturbances. Ingestion may cause nausea, vomiting, diarrhea .

将来の方向性

There is a need for a consensus guideline for high-dose amikacin to be written . The use of alternative approaches, such as consensus opinion and a review of current practice, will be required to develop guidelines to maximize therapeutic outcomes and minimize toxicity with amikacin .

特性

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCWBDHBTVXHDL-RMDFUYIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110660-83-8
Record name Amikacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022586
Record name Amikacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The primary mechanism of action of amikacin is the same as that for all aminoglycosides. It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth. This leads to disruption of normal protein synthesis and production of non-functional or toxic peptides. Other actions have been postulated for drugs of this class. Amikacin, as well as the rest of the aminoglycosides, are generally bacteriocidal against gram-positive and gram-negative bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Amikacin

Color/Form

White crystalline powder from methanol-isopropanol

CAS RN

37517-28-5
Record name Amikacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amikacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amikacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-204 °C (sesquihydrate), 203 - 204 °C
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amikacin
Reactant of Route 2
Amikacin
Reactant of Route 3
Amikacin
Reactant of Route 4
Amikacin
Reactant of Route 5
Amikacin
Reactant of Route 6
Amikacin

Citations

For This Compound
192,000
Citations
MS Ramirez, ME Tolmasky - Molecules, 2017 - mdpi.com
… is amikacin, which is refractory to most aminoglycoside modifying enzymes. Amikacin was … The main amikacin resistance mechanism found in the clinics is acetylation by the …
Number of citations: 184 www.mdpi.com
AM Ristuccia, BA Cunha - Therapeutic drug monitoring, 1985 - europepmc.org
… Amikacin has the advantage of being the aminoglycoside least inactivated by the semisynthetic penicillins. Amikacin … Amikacin appears to be the preferred aminoglycoside for use at the …
Number of citations: 56 europepmc.org
CR Smith, KL Baughman, CQ Edwards… - … England Journal of …, 1977 - Mass Medical Soc
… Amikacin or gentamicin was used to treat 174 patients with suspected severe gram-… in 71 cases (39 treated with amikacin, and 32 with gentamicin). Amikacin was effective in 10 of 12 …
Number of citations: 325 www.nejm.org
MMF de Gatta, ME Mendez, S Romano… - Journal of clinical …, 1996 - Wiley Online Library
… The pharmacokinetic parameters for amikacin in these patients were then compared. … for the amikacin volume of distribution (0.52 ± 0.21 litres/kg), whereas total amikacin clearance …
Number of citations: 565 onlinelibrary.wiley.com
A Marsot, R Guilhaumou, C Riff, O Blin - Clinical pharmacokinetics, 2017 - Springer
… models for amikacin developed in critically ill patients over the past decades and proposes relevant information for clinicians and researchers. To optimize amikacin dosage, this review …
Number of citations: 72 link.springer.com
H Kawaguchi - Journal of Infectious Diseases, 1976 - academic.oup.com
… Amikacin is a … amikacin analogs indicated that the α-hydroxyl group and the terminal basic function in the side chain both playa very important role in the antimicrobial activity of amikacin…
Number of citations: 93 academic.oup.com
RE Black, WK Lau, RJ Weinstein… - Antimicrobial agents …, 1976 - Am Soc Microbiol
Amikacin was used in 77 treatment courses at a dosage of ≥… , serum creatinine, and amikacin blood levels. Patients were … limiting duration of therapy may prevent amikacin ototoxicity. …
Number of citations: 184 journals.asm.org
GJ Alangaden, BN Kreiswirth, A Aouad… - Antimicrobial agents …, 1998 - Am Soc Microbiol
An A1400G mutation of the rrs gene was identified inMycobacterium tuberculosis (MTB) strain ATCC 35827 and in 13 MTB clinical isolates resistant to amikacin-kanamycin (MICs, >128 …
Number of citations: 311 journals.asm.org
JT Clarke, RD Libke, C Regamey… - Clinical Pharmacology …, 1974 - Wiley Online Library
Pharmacokinetic parameters of amikacin and kanamycin were compared in a crossover study using healthy adult male volunteers. Following an intravenous infusion of 3.33 mg per …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
FA SARUBBI Jr, JH HULL - Annals of internal medicine, 1978 - acpjournals.org
Amikacin is a new aminoglycoside antibiotic that behaves pharmacokinetically similar to kanamycin, gentamicin, and tobramycin. Our study was designed to test whether a digital …
Number of citations: 198 www.acpjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。